Icmt-IN-2

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Icmt-IN-2 は、タンパク質の翻訳後修飾、特に C 末端 CAAX モチーフを含むタンパク質に関与する酵素であるイソプレニルシステインカルボキシルメチルトランスフェラーゼ (ICMT) の低分子阻害剤です。 この修飾は、Ras ファミリーのメンバーを含むいくつかの癌遺伝子タンパク質の適切な局在化と機能に不可欠です .

準備方法

Icmt-IN-2 の合成には、メチル化テトラヒドロピラニル誘導体の調製が含まれます。合成経路には通常、次のステップが含まれます。

コア構造の形成: this compound のコア構造は、テトラヒドロピラニル環の形成を含む一連の反応によって合成されます。

化学反応の分析

Icmt-IN-2 は、主に小型有機分子に典型的な反応を受けます。

酸化: this compound は、特にメチル化部位で酸化反応を受ける可能性があります。

還元: 還元反応は、特に強力な還元剤の存在下で起こる可能性があります。

置換: this compound は、特定の条件下で分子の官能基が他の基に置き換えられる置換反応に関与する可能性があります。

これらの反応で使用される一般的な試薬や条件には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応を促進するためのさまざまな触媒が含まれます。 これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります .

科学研究への応用

This compound は、特に化学、生物学、医学の分野で、いくつかの科学研究への応用があります。

癌研究: this compound は、ICMT が癌細胞の増殖と生存において果たす役割を研究するために使用されます。 .

シグナル伝達研究: 研究者は、this compound を使用して、Ras タンパク質の翻訳後修飾とそのシグナル伝達経路における役割を調査しています.

創薬: This compound は、ICMT および関連経路を標的とする新しい抗癌剤を開発するためのリード化合物として機能します.

科学的研究の応用

Icmt-IN-2 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:

Cancer Research: this compound is used to study the role of ICMT in cancer cell proliferation and survival. .

Signal Transduction Studies: Researchers use this compound to investigate the post-translational modification of Ras proteins and their role in signal transduction pathways.

Drug Development: This compound serves as a lead compound for developing new anticancer drugs targeting ICMT and related pathways.

作用機序

Icmt-IN-2 は、イソプレニルシステインカルボキシルメチルトランスフェラーゼの活性を阻害することによってその効果を発揮します。この酵素は、CAAX タンパク質の C 末端システイン残基のメチル化を触媒し、これは適切な局在化と機能に不可欠な修飾です。 ICMT を阻害することにより、this compound は Ras などの癌遺伝子タンパク質の翻訳後修飾を阻害し、それらの誤った局在化とそれに続く癌細胞の増殖と生存の阻害につながります .

類似化合物との比較

Icmt-IN-2 は、その特定の構造と阻害力によって、ICMT 阻害剤の中でユニークです。類似の化合物には次のものがあります。

This compound は、そのバランスの取れた溶解性と効力により、研究と潜在的な治療用途の両方で貴重なツールとなっています .

特性

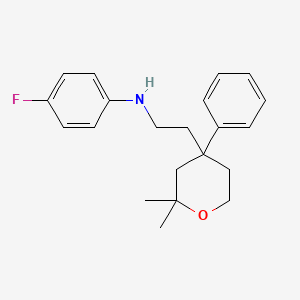

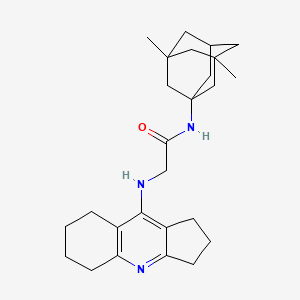

分子式 |

C21H26FNO |

|---|---|

分子量 |

327.4 g/mol |

IUPAC名 |

N-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]-4-fluoroaniline |

InChI |

InChI=1S/C21H26FNO/c1-20(2)16-21(13-15-24-20,17-6-4-3-5-7-17)12-14-23-19-10-8-18(22)9-11-19/h3-11,23H,12-16H2,1-2H3 |

InChIキー |

RDNZMRILSDPVSL-UHFFFAOYSA-N |

正規SMILES |

CC1(CC(CCO1)(CCNC2=CC=C(C=C2)F)C3=CC=CC=C3)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethylcarbamothioylamino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid](/img/structure/B12375411.png)

![(4R)-N-[(1R)-1-[4-(cyclopropylmethoxy)-6-oxopyran-2-yl]butyl]-2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4-methyl-5H-1,3-thiazole-4-carboxamide](/img/structure/B12375414.png)

![4-(3-fluorophenyl)-5-methyl-2-[5-propan-2-ylsulfanyl-4-[4-(trifluoromethyl)cyclohexen-1-yl]-1,3-thiazol-2-yl]pyrazole-3-carboxylic acid](/img/structure/B12375435.png)

![(E)-5-Fluoro-2-(3-((4-(2-methyl-1H-imidazo[4,5-c]pyridin-1-yl)phenoxy)methyl)styryl)benzo[d]thiazole](/img/structure/B12375449.png)

![3-(3,4-Dimethoxyphenyl)-5,6-dihydrobenzo[h]cinnoline](/img/structure/B12375458.png)

![N-[6-[[(7E,11Z,23E)-17-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-23-hydroxy-8,10,12,18,20,22-hexamethyl-25,27-dioxo-3-propyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-4-hydroxy-2,4-dimethyloxan-3-yl]acetamide](/img/structure/B12375461.png)

![(3S,4S)-4-[[(2S)-1-[[(3S,4S)-4-amino-3-hydroxy-6-methylheptanoyl]amino]-1-oxopropan-2-yl]-[(2S)-2-[[(2S)-2-(3-methylbutanoylamino)-3-phenylpropanoyl]amino]hexanoyl]amino]-3-hydroxy-6-methylheptanoic acid](/img/structure/B12375465.png)